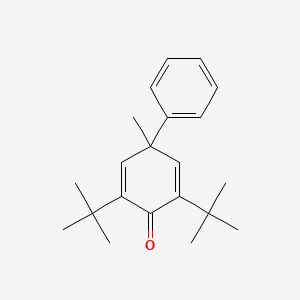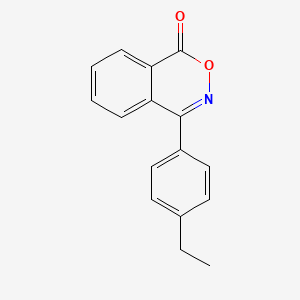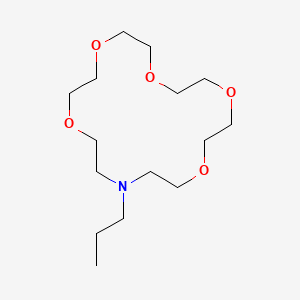
1,3-Dimethoxy-5,8-dimethyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethoxy-5,8-dimethyl-9H-carbazole is a heterocyclic aromatic organic compound. It belongs to the carbazole family, which is known for its diverse applications in organic electronics, pharmaceuticals, and materials science. The compound’s unique structure, featuring methoxy and methyl groups, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethoxy-5,8-dimethyl-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethoxybenzene and 5,8-dimethyl-1,2,3,4-tetrahydrocarbazole.
Cyclization: The key step involves cyclization to form the carbazole core. This can be achieved through various methods, including oxidative cyclization using reagents like iodine or palladium catalysts.
Functional Group Introduction: The methoxy and methyl groups are introduced through selective functionalization reactions. For example, methylation can be achieved using methyl iodide and a base, while methoxylation can be performed using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Synthesis: This involves sequential addition of reagents and intermediates in a controlled environment, followed by purification steps such as crystallization or chromatography.
Continuous Flow Synthesis: This method allows for continuous production of the compound by flowing reactants through a series of reactors. It offers advantages in terms of scalability and process efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethoxy-5,8-dimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the carbazole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro or tetrahydrocarbazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethoxy-5,8-dimethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1,3-dimethoxy-5,8-dimethyl-9H-carbazole and its derivatives involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it can inhibit the activity of certain kinases or transcription factors involved in cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethoxy-9H-carbazole: Lacks the methyl groups at positions 5 and 8.
5,8-Dimethyl-9H-carbazole: Lacks the methoxy groups at positions 1 and 3.
3,6-Dimethoxy-9H-carbazole: Has methoxy groups at positions 3 and 6 instead of 1 and 3.
Uniqueness
1,3-Dimethoxy-5,8-dimethyl-9H-carbazole is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
129819-73-4 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
1,3-dimethoxy-5,8-dimethyl-9H-carbazole |
InChI |
InChI=1S/C16H17NO2/c1-9-5-6-10(2)15-14(9)12-7-11(18-3)8-13(19-4)16(12)17-15/h5-8,17H,1-4H3 |
Clave InChI |
OKQXHORIDZRSER-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=C(C(=CC(=C3)OC)OC)NC2=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)

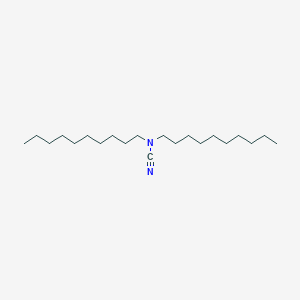
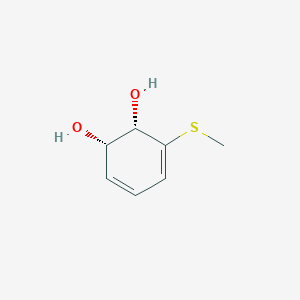
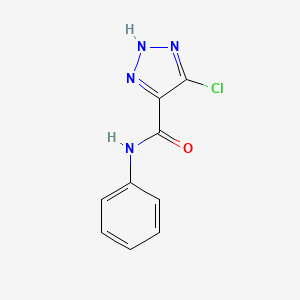
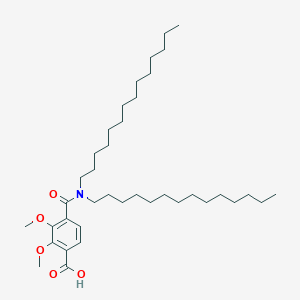
methanone](/img/structure/B14290381.png)
